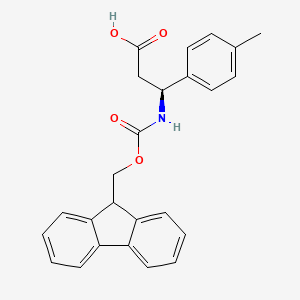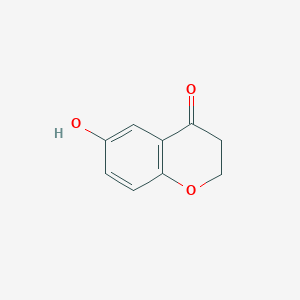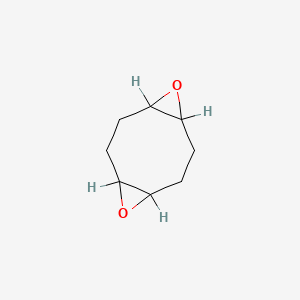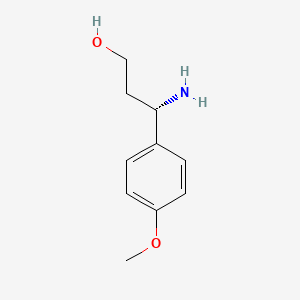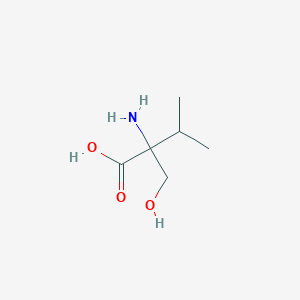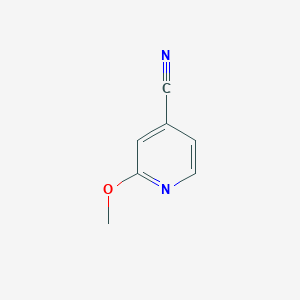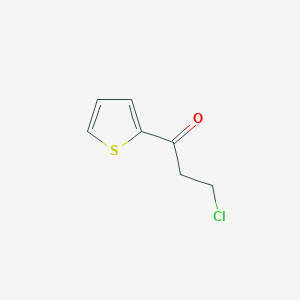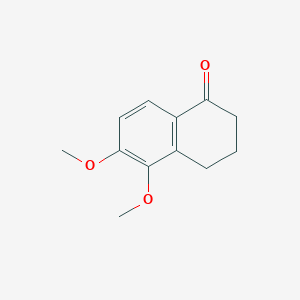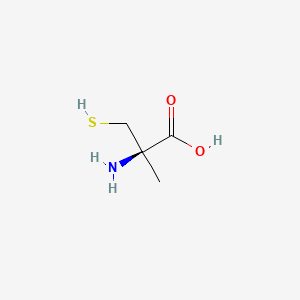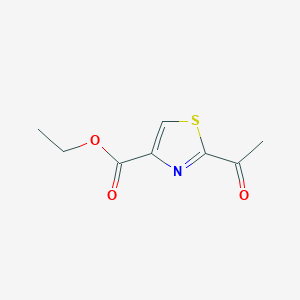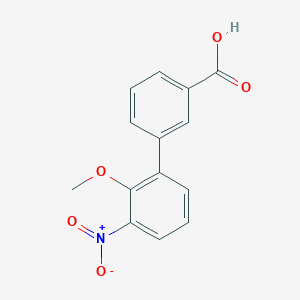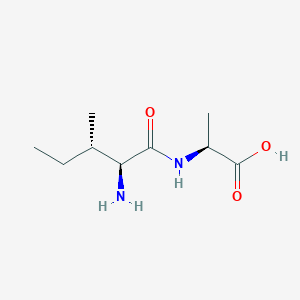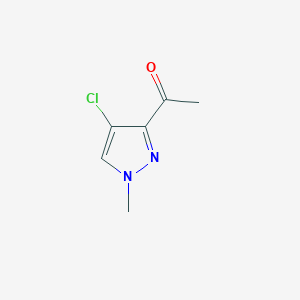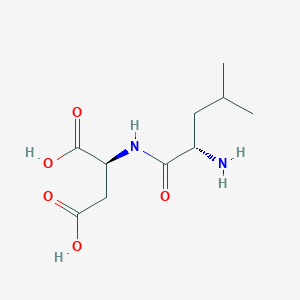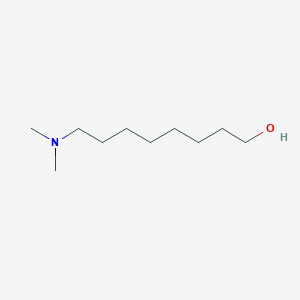
8-Dimethylamino-1-octanol
描述
“8-Dimethylamino-1-octanol” is a chemical compound with the molecular formula C10H23NO and a molecular weight of 173.30 . It is a liquid at 20°C and is colorless to almost colorless .
Molecular Structure Analysis
The molecular structure of “8-Dimethylamino-1-octanol” consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . It contains 11 non-hydrogen bonds, 8 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Physical And Chemical Properties Analysis
“8-Dimethylamino-1-octanol” is a liquid at 20°C . It has a flash point of 82°C, a specific gravity of 0.86, and a refractive index of 1.45 . It should be stored under inert gas and away from air .
科学研究应用
Chemical Reactions and Compound Formation
- 2-Dimethylaminoethanol reacts with 1,2-epoxyoctane to form a quaternary ammonium compound. This process involves various pathways leading to the formation of multiple products like 1-(s-dimethylaminoethoxy)-2-octanol and 1-dimethylamino-2-octanol, among others. The reaction's product distribution is influenced by the starting materials' ratio and reaction temperature (Tobler, 1969).
Electronic and Structural Analysis
- The geometric and electronic structure of derivatives like 1,8-bis(dimethylamino)-4-cyano-naphthalene (DMAN-CN) has been extensively studied. These studies utilize density functional theory (DFT) and time-dependent DFT methods, contributing to the understanding of asymmetric charge transfer states and solvatochromic shifts in such compounds (Szemik-Hojniak et al., 2005).
Catalysis and Polymerization
- Research into poly (N-vinylcarbazole)-co-poly(2-(dimethylamino)ethyl methacrylate) based hydrogen-bonded side-chain liquid crystal copolymers shows the potential for molecular self-assembly processes in creating new materials. These processes involve hydrogen bonding between different groups and have applications in areas like dielectric relaxation properties (Ahlatcioǧlu et al., 2014).
Organometallic Chemistry
- The synthesis and characterization of novel tetraorganotin compounds containing the 8-(dimethylamino)-1-naphthyl group highlight the compound's role in forming complex organometallic structures. This research contributes to a deeper understanding of the structural properties and potential applications of these compounds in various chemical processes (Koten et al., 1991).
Optical and Electrochemical Properties
- Studies on the optical and electrochemical properties of derivatives like 4-dimethylaminopyridine in various solvents have been conducted. These studies shed light on intramolecular charge transfer dynamics and the solvent's role in these processes, contributing to the development of advanced materials with specific optical characteristics (Demeter & Kovalenko, 2021).
安全和危害
“8-Dimethylamino-1-octanol” is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it’s recommended to wash with plenty of water. If skin irritation or eye irritation persists, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
属性
IUPAC Name |
8-(dimethylamino)octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKJEDBOIMYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431132 | |
| Record name | 8-Dimethylamino-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dimethylamino-1-octanol | |
CAS RN |
29823-87-8 | |
| Record name | 8-Dimethylamino-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Dimethylamino-1-octanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

